molecular formula C18H21NO2S B14584867 Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- CAS No. 61357-22-0

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl-

Katalognummer: B14584867
CAS-Nummer: 61357-22-0
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: IZOULLSNUBFNAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is a complex organic compound with a molecular formula of C15H17NO2S . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is unique due to its specific structural features, such as the presence of both phenylethyl and propenyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

61357-22-0

Molekularformel

C18H21NO2S

Molekulargewicht

315.4 g/mol

IUPAC-Name

4-methyl-N-(2-phenylethyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-3-14-19(15-13-17-7-5-4-6-8-17)22(20,21)18-11-9-16(2)10-12-18/h3-12H,1,13-15H2,2H3

InChI-Schlüssel

IZOULLSNUBFNAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.